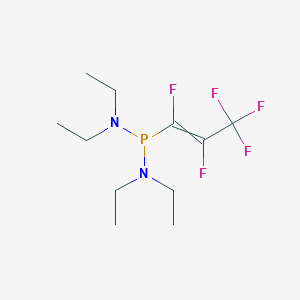
(Z)-N,N,N',N'-tetraethyl-1-(perfluoroprop-1-enyl)phosphinediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N,N,N’,N’-tetraethyl-1-(perfluoroprop-1-enyl)phosphinediamine is a specialized organophosphorus compound characterized by its unique structure, which includes a perfluoroprop-1-enyl group
Preparation Methods
The synthesis of (Z)-N,N,N’,N’-tetraethyl-1-(perfluoroprop-1-enyl)phosphinediamine typically involves the reaction of tetraethylphosphorodiamidic chloride with perfluoroprop-1-ene under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is stirred at low temperatures to ensure the formation of the desired (Z)-isomer. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
(Z)-N,N,N’,N’-tetraethyl-1-(perfluoroprop-1-enyl)phosphinediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the perfluoroprop-1-enyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and inert atmospheres. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(Z)-N,N,N’,N’-tetraethyl-1-(perfluoroprop-1-enyl)phosphinediamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.
Biology: The compound is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological macromolecules.
Medicine: Preliminary studies suggest that the compound may have therapeutic potential, particularly in the development of novel pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers with unique properties.
Mechanism of Action
The mechanism by which (Z)-N,N,N’,N’-tetraethyl-1-(perfluoroprop-1-enyl)phosphinediamine exerts its effects involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, binding to metal centers and influencing their reactivity and stability. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
(Z)-N,N,N’,N’-tetraethyl-1-(perfluoroprop-1-enyl)phosphinediamine can be compared with other organophosphorus compounds, such as:
Triphenylphosphine: Unlike (Z)-N,N,N’,N’-tetraethyl-1-(perfluoroprop-1-enyl)phosphinediamine, triphenylphosphine lacks the perfluoroprop-1-enyl group, resulting in different chemical properties and reactivity.
Tetraethylphosphorodiamidic chloride: This compound is a precursor in the synthesis of (Z)-N,N,N’,N’-tetraethyl-1-(perfluoroprop-1-enyl)phosphinediamine and has different applications and reactivity profiles.
Properties
Molecular Formula |
C11H20F5N2P |
|---|---|
Molecular Weight |
306.26 g/mol |
IUPAC Name |
N-[diethylamino(1,2,3,3,3-pentafluoroprop-1-enyl)phosphanyl]-N-ethylethanamine |
InChI |
InChI=1S/C11H20F5N2P/c1-5-17(6-2)19(18(7-3)8-4)10(13)9(12)11(14,15)16/h5-8H2,1-4H3 |
InChI Key |
RJNBNALTXLLOPS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)P(C(=C(C(F)(F)F)F)F)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















